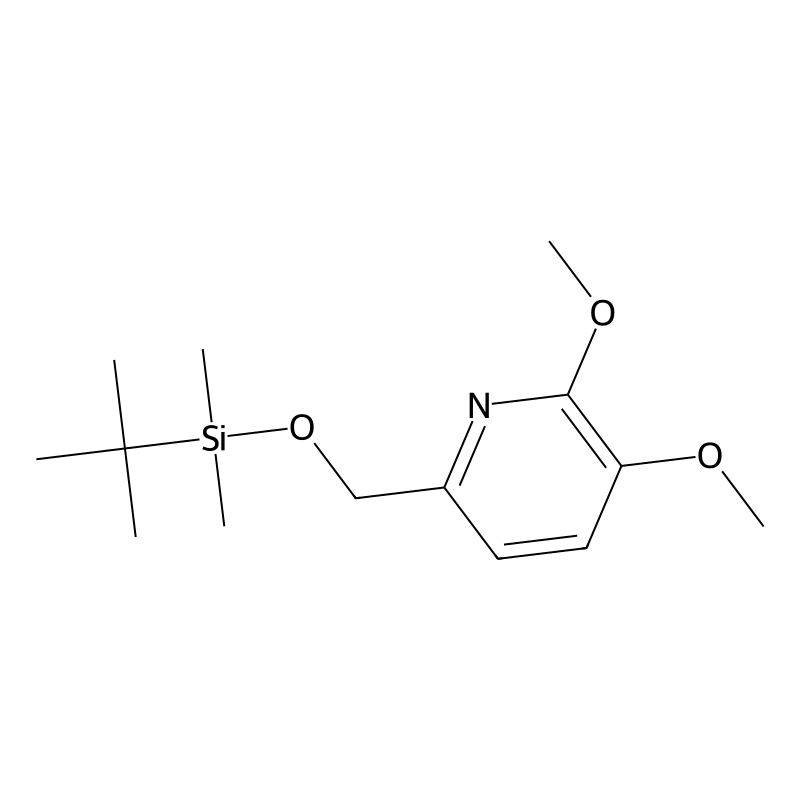

6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine is a chemically significant compound characterized by the presence of a pyridine ring substituted with two methoxy groups at positions 2 and 3, and a tert-butyldimethylsilyloxy group at position 6. The molecular formula for this compound is C14H25NO3Si, and it is known for its potential applications in organic synthesis and medicinal chemistry due to the electron-donating properties of the methoxy groups, which enhance the reactivity of the pyridine ring .

6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine itself does not have a known mechanism of action in biological systems. Its primary function is as a synthetic intermediate. Once the TBDMS group is removed, the resulting deprotected molecule may exhibit specific biological activities depending on the functional group introduced at the 6th position.

- It is recommended to handle the compound with gloves and proper personal protective equipment due to its unknown toxicological profile.

- It should be stored in a well-ventilated area away from heat and incompatible chemicals.

- Standard laboratory practices for handling organic solvents should be followed when working with this compound.

Synthetic Intermediate

The presence of the tert-Butyldimethylsilyloxy (TBDMS) protecting group suggests this compound may be a useful intermediate in the synthesis of more complex molecules. The TBDMS group is a common protecting group in organic chemistry that can be selectively removed under specific conditions []. This allows chemists to manipulate other functional groups on the molecule without affecting the protected site.

Pyridine Scaffolding

The core pyridine ring structure is a common scaffold in medicinal chemistry []. Pyridine rings are found in many biologically active molecules, and substitution at different positions on the ring can lead to diverse properties. 6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine could potentially serve as a starting material for the synthesis of new drug candidates.

Probe Molecule

The methoxy groups at the 2 and 3 positions of the pyridine ring could make this molecule a potential probe for studying biological processes. Methoxy groups can affect the physical and chemical properties of a molecule, and they can also be involved in interactions with biological targets. By studying how cells or enzymes interact with 6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine, researchers could gain insights into relevant biological mechanisms.

- Nucleophilic substitutions: The pyridine nitrogen can act as a nucleophile.

- Alkylation reactions: The methoxy groups can be replaced or modified under specific conditions.

- Coupling reactions: The compound can be used as a building block in the synthesis of more complex organic molecules.

These reactions are often influenced by the steric and electronic effects imparted by the tert-butyldimethylsilyloxy group, which provides stability and protects the hydroxyl moiety from premature reactions .

While specific biological activity data for 6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine is limited, compounds with similar structures have been studied for various pharmacological activities. Pyridine derivatives are known to exhibit:

- Antimicrobial properties: Some derivatives show effectiveness against bacterial strains.

- Antitumor activity: Certain pyridine compounds have been investigated for their potential in cancer treatment.

- Neuroprotective effects: Analogous compounds have demonstrated protective effects on neuronal cells.

The biological activity largely depends on the substituents on the pyridine ring and their interactions with biological targets .

The synthesis of 6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine typically involves several key steps:

- Formation of the pyridine ring: Starting from appropriate precursors such as 2,3-dimethoxypyridine.

- Protection of hydroxyl groups: Using tert-butyldimethylsilyl chloride to introduce the tert-butyldimethylsilyloxy group.

- Methylation: Employing methylating agents to achieve the desired methoxy substitutions.

For example, one method involves reacting 2,3-dimethoxypyridine with tert-butyldimethylsilyl chloride in the presence of a base to form the protected compound .

6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine has several applications in:

- Organic synthesis: Serving as an intermediate in the preparation of more complex organic molecules.

- Pharmaceutical development: Potentially acting as a lead compound for drug discovery due to its structural features.

- Material science: Used in the development of functional materials owing to its unique chemical properties.

The versatility of this compound makes it valuable in various fields of chemistry and material sciences .

Interaction studies involving 6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine focus on its reactivity with different reagents and biological molecules. These studies help elucidate:

- Binding affinity: Understanding how well this compound interacts with target proteins or enzymes.

- Mechanism of action: Investigating how structural features influence its biological effects.

Research into similar compounds suggests that modifications to the silyl group or methoxy substitutions can significantly alter interaction profiles .

Several compounds share structural similarities with 6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine. Notable examples include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,3-Dimethoxypyridine | Two methoxy groups on pyridine | Lacks silyl protection |

| 4-(tert-Butyldimethylsilyl)-2-methoxypyridine | One methoxy group and silyl protection | Different position of substitution |

| 6-(Dimethylamino)-2,3-dimethoxypyridine | Dimethylamino group instead of silyl | Potentially different biological activity |

| 6-Methoxy-2,3-dihydroxypyridine | Hydroxyl groups instead of silyl | Increased polarity and potential solubility |

The uniqueness of 6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine lies in its combination of both silyl protection and electron-donating methoxy groups, which can enhance its stability and reactivity compared to similar compounds .